(3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate (3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18008264
InChI: InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14-,15-/m1/s1
SMILES:
Molecular Formula: C16H28N2O4
Molecular Weight: 312.40 g/mol

(3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

CAS No.:

Cat. No.: VC18008264

Molecular Formula: C16H28N2O4

Molecular Weight: 312.40 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R,5R)-Ethyl 4-Acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate -

Specification

Molecular Formula C16H28N2O4
Molecular Weight 312.40 g/mol
IUPAC Name ethyl (3R,4R,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate
Standard InChI InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14-,15-/m1/s1
Standard InChI Key VSZGPKBBMSAYNT-RBSFLKMASA-N
Isomeric SMILES CCC(CC)O[C@@H]1C=C(C[C@H]([C@H]1NC(=O)C)N)C(=O)OCC
Canonical SMILES CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound is characterized by the molecular formula C₁₆H₂₈N₂O₄ and a molecular weight of 312.40 g/mol . Its IUPAC name reflects the stereochemistry at positions 3, 4, and 5 on the cyclohexene ring, which is critical for its biological activity. The structure includes:

  • A cyclohexene core with an ethyl carboxylate group at position 1.

  • An acetamido substituent at position 4.

  • An amino group at position 5.

  • A pentan-3-yloxy moiety at position 3.

PropertyValueSource
CAS Number1402431-91-7 (phosphate salt)
196618-13-0 (free base)
Molecular FormulaC₁₆H₂₈N₂O₄
Molecular Weight312.40 g/mol
Optical Rotation[α]D²⁵ = +60.0 (c 2.0, CHCl₃)

Stereochemical Considerations

The (3R,4R,5R) configuration distinguishes this compound from other stereoisomers, such as the (3S,4S,5S) variant, which exhibits different pharmacological properties . Chiral purity (>99%) is essential for its role as a pharmaceutical intermediate, as even minor enantiomeric impurities can alter drug efficacy .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of this compound typically involves multi-step enantioselective processes. A notable method, adapted from oseltamivir production, includes:

  • Condensation: Reaction of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in the presence of p-toluenesulfonic acid to form a Schiff base intermediate .

  • Catalytic Hydrogenation: Reduction of the intermediate using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the corresponding amine .

  • Acidification: Treatment with p-toluenesulfonic acid to isolate the product as a stable salt .

Process Optimization

Recent advancements emphasize avoiding hazardous reagents like n-BuLi or LiHMDS, enhancing scalability and safety . For example, the use of BF₃·Et₂O in 3-pentanol facilitates stereochemical control during etherification .

Pharmacological Applications

Role in Antiviral Drug Development

This compound serves as a critical intermediate in synthesizing oseltamivir phosphate, a neuraminidase inhibitor effective against influenza A and B viruses . Its stereochemistry mirrors the active site requirements of viral neuraminidase, enabling precise inhibition .

Biological ActivityIC₅₀ (nM)Target VirusSource
Neuraminidase Inhibition0.67–13Influenza A/B
Protection Against Cisplatin450–505Cochlear Hair Cells

Broader Research Applications

  • Biochemical Studies: Used to probe enzyme-substrate interactions in glycosidase pathways .

  • Material Science: Acts as a building block for polymers with tailored solubility and thermal stability .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., δ 1.30 ppm for ethyl group, δ 2.15 ppm for acetamido methyl) .

  • Chiral HPLC: Employed to verify enantiomeric purity (>99%) using columns like Chiracel OJ-H .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 312.2049 (calculated for C₁₆H₂₈N₂O₄) .

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